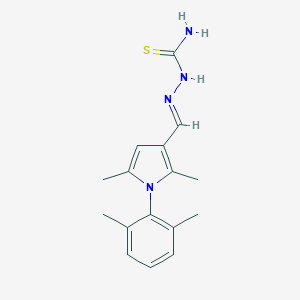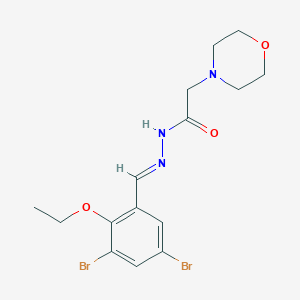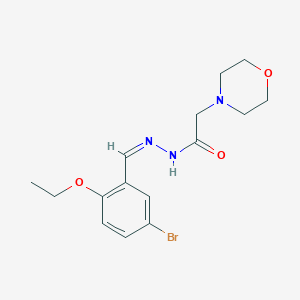![molecular formula C29H24N2O4 B302310 N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302310.png)
N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-b]furan-2-carbohydrazide is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. One of its derivatives, N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide, has been extensively studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications. It has been studied for its potential antitumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models. Additionally, it has been studied for its potential use as an antimicrobial agent and has shown activity against several bacterial strains.
Wirkmechanismus
The mechanism of action of N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth, inflammation, and bacterial growth. It has also been suggested that it may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. It has also been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of tumors. Additionally, it has been found to have antimicrobial activity against several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form through recrystallization. It has also shown promising results in several scientific research applications, including antitumor, anti-inflammatory, and antimicrobial properties. However, there are also some limitations to using this compound in lab experiments. It may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One direction is to further investigate its potential antitumor properties and its mechanism of action in cancer cells. Another direction is to explore its potential as an anti-inflammatory agent and its effects on the immune system. Additionally, further research is needed to determine its safety and efficacy as an antimicrobial agent and its potential use in the treatment of infectious diseases.
Synthesemethoden
The synthesis method of N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out in a suitable solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain a pure compound.
Eigenschaften
Produktname |
N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C29H24N2O4 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H24N2O4/c1-2-33-27-16-21(12-14-26(27)34-19-20-8-4-3-5-9-20)18-30-31-29(32)28-17-24-23-11-7-6-10-22(23)13-15-25(24)35-28/h3-18H,2,19H2,1H3,(H,31,32)/b30-18+ |
InChI-Schlüssel |
GQVXRYKUCCPXBW-UXHLAJHPSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)


![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)

![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)